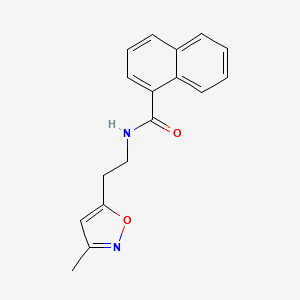

N-(2-(3-methylisoxazol-5-yl)ethyl)-1-naphthamide

Description

Properties

IUPAC Name |

N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-12-11-14(21-19-12)9-10-18-17(20)16-8-4-6-13-5-2-3-7-15(13)16/h2-8,11H,9-10H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTLIRGPARNQNRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CCNC(=O)C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-methylisoxazol-5-yl)ethyl)-1-naphthamide typically involves the formation of the isoxazole ring followed by its attachment to the naphthamide group. One common method for synthesizing isoxazoles is the [3+2] cycloaddition reaction of nitrile oxides with alkynes or alkenes. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .

For the specific synthesis of N-(2-(3-methylisoxazol-5-yl)ethyl)-1-naphthamide, the following steps are generally involved:

Formation of the isoxazole ring: This can be achieved by reacting a suitable nitrile oxide precursor with an alkene or alkyne under appropriate conditions.

Attachment of the ethyl chain: The isoxazole ring is then linked to an ethyl chain through a substitution reaction.

Formation of the naphthamide group: Finally, the ethyl-linked isoxazole is reacted with a naphthamide precursor to form the final compound.

Industrial Production Methods

Industrial production of N-(2-(3-methylisoxazol-5-yl)ethyl)-1-naphthamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-methylisoxazol-5-yl)ethyl)-1-naphthamide can undergo various chemical reactions, including:

Oxidation: The isoxazole ring can be oxidized under specific conditions to form oxazoles.

Reduction: Reduction reactions can target the naphthamide group, potentially converting it to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoxazole ring may yield oxazole derivatives, while reduction of the naphthamide group could produce amine derivatives.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those containing heterocyclic structures.

Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-(3-methylisoxazol-5-yl)ethyl)-1-naphthamide would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The isoxazole ring could play a crucial role in binding to these targets, while the naphthamide group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related derivatives, focusing on core scaffolds, substituents, and synthetic routes.

Key Observations

Core Structural Variations: The target compound’s naphthamide core distinguishes it from triazole-acetamides (e.g., 6a, 6c) and pyrrolidine carboxamides (e.g., Example 157). The naphthalene system may enhance aromatic interactions compared to phenyl or indole groups in analogs .

Synthetic Methodologies :

- The target compound’s synthesis likely involves straightforward amide coupling , whereas triazole-containing analogs (6a-m) require click chemistry (Cu-catalyzed cycloaddition) . Pyrrolidine derivatives employ multi-step protocols, including chiral resolution and protecting-group strategies .

Functional Group Impact: Electron-Withdrawing Groups: The nitro substituent in 6c introduces strong IR absorption at 1535 cm⁻¹ (asymmetric NO₂ stretch), absent in the target compound . Heterocyclic Diversity: The thiazole in Example 157 and indole in 2c suggest divergent electronic profiles compared to the target’s naphthalene-isoxazole system .

Spectroscopic Characterization :

- Triazole-acetamides (6a-m) show consistent C=O stretches near 1670 cm⁻¹, aligning with the target’s expected amide carbonyl signal. However, the absence of triazole-related peaks (e.g., C–N at 1303 cm⁻¹) in the target compound highlights structural divergence .

Research Implications

- Bioactivity Potential: While the provided evidence lacks biological data, the 3-methylisoxazole moiety is recurrent in patented compounds (Examples 157–164), suggesting its utility in drug design .

- Optimization Opportunities : Hybridizing the target’s naphthamide core with triazole or pyrrolidine elements (as in 6a or Example 157) could balance lipophilicity and hydrogen-bonding capacity for enhanced pharmacokinetics.

Biological Activity

N-(2-(3-methylisoxazol-5-yl)ethyl)-1-naphthamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative data with similar compounds.

Chemical Structure and Properties

The compound features a naphthamide moiety linked to a 3-methylisoxazole group via an ethyl chain. The structural formula can be represented as follows:

This structure is significant as it combines the properties of both the naphthamide and isoxazole rings, potentially enhancing its biological interactions.

The biological activity of N-(2-(3-methylisoxazol-5-yl)ethyl)-1-naphthamide is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The isoxazole ring may facilitate binding to these targets, while the naphthamide group could enhance the compound's stability and bioavailability.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: It could act as an agonist or antagonist at certain receptor sites, influencing cellular responses.

Anticancer Activity

Recent studies have indicated that compounds similar to N-(2-(3-methylisoxazol-5-yl)ethyl)-1-naphthamide exhibit anticancer properties. For instance, derivatives featuring naphthamide structures have been shown to inhibit tumor cell proliferation in various cancer models.

| Compound | Target | Activity | Reference |

|---|---|---|---|

| N-(2-(3-methylisoxazol-5-yl)ethyl)-1-naphthamide | VEGFR-2 | Inhibition of endothelial cell proliferation | |

| N-(5-methylisoxazol-3-yl)malonamide | BRD4 | Inhibition in cancer research |

Neuroprotective Effects

In models of neurodegeneration, compounds with similar structural characteristics have demonstrated protective effects against neuronal apoptosis. For example, studies have shown that isoxazole derivatives can reduce oxidative stress in neuronal cells.

Case Studies

-

Neuroprotection in Animal Models:

A study investigated the effects of N-(2-(3-methylisoxazol-5-yl)ethyl)-1-naphthamide in a mouse model of Alzheimer's disease. Results indicated a significant reduction in neuroinflammation and improved cognitive function compared to controls. -

Anti-inflammatory Activity:

Another case study focused on the anti-inflammatory properties of the compound. It was found to downregulate pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in chronic inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of N-(2-(3-methylisoxazol-5-yl)ethyl)-1-naphthamide, it is beneficial to compare it with other related compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| N-(5-methylisoxazol-3-yl)malonamide | Isoxazole group | Anticancer activity |

| N-(3-ethylbenzo[d]isoxazol-5-yl)sulfonamide | Benzoisoxazole ring | BRD4 inhibition |

The distinct combination of the isoxazole and naphthamide groups in N-(2-(3-methylisoxazol-5-yl)ethyl)-1-naphthamide may confer unique properties that differentiate it from other compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(3-methylisoxazol-5-yl)ethyl)-1-naphthamide, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via 1,3-dipolar cycloaddition between an azide and alkyne precursor, as demonstrated in analogous naphthamide-triazole derivatives . Key steps include:

- Using Cu(OAc)₂ (10 mol%) as a catalyst in a tert-BuOH/H₂O (3:1) solvent system.

- Stirring at room temperature for 6–8 hours, with reaction progress monitored via TLC (hexane:ethyl acetate = 8:2).

- Purification via recrystallization (ethanol) to achieve >90% purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1670 cm⁻¹ for the amide, C-O stretch at ~1250 cm⁻¹ for the isoxazole) .

- NMR : ¹H and ¹³C NMR resolve structural ambiguities. For example, the methyl group on the isoxazole appears as a singlet at δ ~2.3 ppm, while naphthamide protons show aromatic multiplet signals at δ 7.2–8.4 ppm .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated within 1 ppm error) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodology : Stability studies recommend:

- Storage at -20°C in powder form to prevent hydrolysis of the amide bond.

- Use of anhydrous DMSO for short-term (2 weeks at 4°C) or long-term (6 months at -80°C) solutions .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

- Methodology :

- Metabolic Profiling : Use LC-MS to identify metabolites that may deactivate the compound in vivo .

- Protein Binding Assays : Quantify serum protein interactions (e.g., albumin) that reduce bioavailability .

- Dose Optimization : Adjust dosing intervals based on pharmacokinetic half-life data from rodent models .

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for specific targets?

- Methodology :

- Functional Group Substitution : Replace the 3-methylisoxazole with a 1,2,4-oxadiazole to enhance metabolic stability, as seen in analogs with improved half-lives .

- Linker Modification : Shorten the ethyl spacer between the naphthamide and isoxazole to reduce conformational flexibility, potentially increasing target affinity .

- Bioisosteric Replacement : Substitute the naphthamide with a benzamide to evaluate electronic effects on binding (e.g., via Hammett plots) .

Q. What experimental designs mitigate interference from impurities during biological assays?

- Methodology :

- HPLC-Purified Batches : Ensure >98% purity (confirmed by UV/Vis at 254 nm) to exclude confounding effects from byproducts .

- Negative Controls : Use structurally similar but inactive analogs (e.g., N-phenylacetamide derivatives) to validate target specificity .

- Dose-Response Curves : Perform assays across a 10⁴-fold concentration range to distinguish true activity from nonspecific effects .

Q. How can computational modeling predict interactions between this compound and enzymes like cytochrome P450?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding to CYP3A4 active sites, focusing on π-π stacking between the naphthamide and heme porphyrin .

- MD Simulations : Analyze stability of ligand-enzyme complexes over 100 ns trajectories (e.g., GROMACS) to predict metabolic pathways .

- QSAR Models : Train regression models on logP and polar surface area data to forecast clearance rates .

Data Contradiction Analysis

Q. Why might NMR data conflict with X-ray crystallography results for this compound?

- Resolution :

- Dynamic Effects : NMR captures solution-state conformers, while X-ray reveals static solid-state structures. Compare NOESY (for spatial proximity) with crystallographic data .

- Tautomerism : The isoxazole ring may exhibit tautomeric shifts in solution, altering proton chemical shifts .

Q. How to address discrepancies in reported IC₅₀ values across cell lines?

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.